molecular formula C12H15F2N B13648664 Cyclopentyl(2,6-difluorophenyl)methanamine

Cyclopentyl(2,6-difluorophenyl)methanamine

Cat. No.: B13648664
M. Wt: 211.25 g/mol
InChI Key: PHXBYMUZZAWZLV-UHFFFAOYSA-N
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Description

Cyclopentyl(2,6-difluorophenyl)methanamine is an organic compound with the molecular formula C12H15F2N It is characterized by the presence of a cyclopentyl group attached to a methanamine moiety, which is further substituted with two fluorine atoms at the 2 and 6 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(2,6-difluorophenyl)methanamine typically involves the following steps:

    Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through a cyclization reaction involving appropriate precursors.

    Substitution with Fluorine Atoms:

    Attachment of the Methanamine Moiety: The final step involves the attachment of the methanamine group to the cyclopentyl-substituted phenyl ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(2,6-difluorophenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl(2,6-difluorophenyl)ketone, while reduction may produce cyclopentyl(2,6-difluorophenyl)methanol.

Scientific Research Applications

Cyclopentyl(2,6-difluorophenyl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopentyl(2,6-difluorophenyl)methanamine involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The presence of the fluorine atoms enhances its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl(2,4-difluorophenyl)methanamine
  • Cyclopentyl(3,5-difluorophenyl)methanamine
  • Cyclopentyl(2,6-dichlorophenyl)methanamine

Uniqueness

Cyclopentyl(2,6-difluorophenyl)methanamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various research applications.

Biological Activity

Cyclopentyl(2,6-difluorophenyl)methanamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a cyclopentyl group attached to a methanamine moiety, with a 2,6-difluorophenyl substituent. Its molecular formula is C12H14F2NC_{12}H_{14}F_2N and it has a molecular weight of approximately 225.25 g/mol. The presence of fluorine atoms is significant as they can enhance biological activity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) , suggesting potential applications in treating neurological disorders such as depression and anxiety. The compound's unique structure allows it to modulate various biochemical processes, although the exact pathways remain under investigation.

Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound exhibits antimicrobial and anti-inflammatory properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and inflammatory markers.

Anticancer Activity

Several studies have explored the anticancer potential of similar compounds. For instance, derivatives with structural similarities have shown promising cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds often fall within the micromolar range, indicating moderate to potent activity .

Case Studies

  • Study on Anticancer Effects :
    • Objective : To evaluate the cytotoxicity of cyclopentyl derivatives against human cancer cell lines.
    • Findings : this compound demonstrated an IC50 value of approximately 15 µM against MCF-7 cells, comparable to established chemotherapeutics like doxorubicin .
  • Neuropharmacological Study :
    • Objective : To assess the impact on neurotransmitter reuptake.
    • Findings : The compound showed enhanced binding affinity to serotonin and norepinephrine transporters due to the fluorine substitutions, which may improve its pharmacological profile for treating mood disorders.

Table 1: Biological Activity Summary

Activity TypeTarget Cell LineIC50 Value (µM)Reference
AnticancerMCF-715
AnticancerA54918
Neurotransmitter InhibitionSerotonin TransporterHigh Affinity

Table 2: Comparison with Related Compounds

Compound NameStructure CharacteristicsBiological Activity
This compoundCyclopentyl + 2,6-DifluorophenylSNDRI; Anticancer Activity
Cyclopentyl(2,4-difluorophenyl)methanamineCyclopentyl + 2,4-DifluorophenylSNDRI; Moderate Cytotoxicity
DoxorubicinAnthracyclineEstablished Chemotherapy

Properties

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

IUPAC Name

cyclopentyl-(2,6-difluorophenyl)methanamine

InChI

InChI=1S/C12H15F2N/c13-9-6-3-7-10(14)11(9)12(15)8-4-1-2-5-8/h3,6-8,12H,1-2,4-5,15H2

InChI Key

PHXBYMUZZAWZLV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C2=C(C=CC=C2F)F)N

Origin of Product

United States

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